1-Bromo-3-methyladamantane 1-Bromo-3-methyladamantane Intermediate in the preparation of Memantine derivatives.
Brand Name: Vulcanchem
CAS No.: 702-77-2
VCID: VC21341783
InChI: InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3
SMILES: CC12CC3CC(C1)CC(C3)(C2)Br
Molecular Formula: C11H17Br
Molecular Weight: 229.16 g/mol

1-Bromo-3-methyladamantane

CAS No.: 702-77-2

Cat. No.: VC21341783

Molecular Formula: C11H17Br

Molecular Weight: 229.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Bromo-3-methyladamantane - 702-77-2

CAS No. 702-77-2
Molecular Formula C11H17Br
Molecular Weight 229.16 g/mol
IUPAC Name 1-bromo-3-methyladamantane
Standard InChI InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3
Standard InChI Key MXAYGTASSPYUJB-UHFFFAOYSA-N
SMILES CC12CC3CC(C1)CC(C3)(C2)Br
Canonical SMILES CC12CC3CC(C1)CC(C3)(C2)Br
Appearance Colorless Oil to White Low Melting Solid

Chemical Structure and Properties

1-Bromo-3-methyladamantane is a crystalline organic compound with the molecular formula C11H17Br and a molecular weight of 229.157. It belongs to the class of brominated adamantane derivatives, featuring a rigid tricyclic structure with specific substitution patterns . The adamantane skeleton provides exceptional stability, while the bromine atom enables further chemical transformations, making this compound valuable in synthetic organic chemistry.

Physical Properties

The physical properties of 1-Bromo-3-methyladamantane are summarized in the following table:

PropertyValue
CAS Number702-77-2
Molecular FormulaC11H17Br
Molecular Weight229.157
Density1.4±0.1 g/cm³
Boiling Point243.6±9.0 °C at 760 mmHg
Melting PointNot Available
Flash Point103.7±8.4 °C
Exact Mass228.051361

The compound exhibits a relatively high boiling point characteristic of adamantane derivatives, reflecting the compound's structural rigidity and molecular weight .

Chemical Properties

1-Bromo-3-methyladamantane possesses several notable chemical properties that influence its behavior in reactions and applications:

PropertyValue
LogP4.51
Vapour Pressure0.1±0.5 mmHg at 25°C
Index of Refraction1.582

The LogP value of 4.51 indicates high lipophilicity, suggesting good membrane permeability—a property that can be particularly valuable for pharmaceutical applications . The compound's relatively low vapor pressure at room temperature indicates moderate volatility, while its refractive index provides useful information for analytical identification and purity assessment.

Synthesis Methods

The synthesis of 1-Bromo-3-methyladamantane typically involves bromination of 3-methyladamantane. While the search results don't provide specific synthesis methods for this exact compound, related bromination processes of adamantane derivatives offer relevant insights.

Applications and Uses

1-Bromo-3-methyladamantane serves several important functions in chemical research and development. Its primary applications include:

Synthetic Intermediate

As a functionalized adamantane derivative, 1-Bromo-3-methyladamantane serves as a valuable synthetic intermediate in organic chemistry. The bromine substituent provides a reactive site for various transformations including:

  • Nucleophilic substitution reactions

  • Metal-catalyzed coupling reactions

  • Elimination reactions to form unsaturated derivatives

These reactions allow for the incorporation of the adamantane scaffold into more complex molecular structures with specific functional properties.

Pharmaceutical Research

Although the search results don't specifically mention pharmaceutical applications for 1-Bromo-3-methyladamantane, it's worth noting that related brominated adamantane derivatives are important precursors in pharmaceutical synthesis. For example, the related compound 1-bromo-3,5-dimethyl adamantane is a key intermediate in the synthesis of Memantine, an NMDA receptor antagonist used in treating Alzheimer's disease . This suggests potential value for 1-Bromo-3-methyladamantane in pharmaceutical research pathways.

Research Significance

The significance of 1-Bromo-3-methyladamantane in research contexts stems from several factors:

Structure-Activity Relationships

The unique structure of adamantane derivatives, including 1-Bromo-3-methyladamantane, makes them valuable in structure-activity relationship studies. The rigid tricyclic structure provides a well-defined spatial arrangement of functional groups, allowing researchers to study how structural modifications impact chemical and biological activities.

The compound has been referenced in scientific literature, including:

  • Studies in the Journal of Medicinal Chemistry (1982, vol. 25, # 1 p. 51-56) by Henkel, James G.; Hane, Jeffrey T.; Gianutsos, Gerald

  • Patent literature including WO2006/10362 A1 (2006)

  • Research published in the Canadian Journal of Chemistry (vol. 65, p. 2428-2433)

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